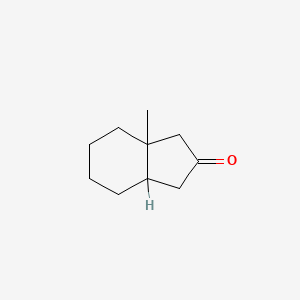

2H-Inden-2-one, octahydro-3a-methyl-, cis-

Description

Contextualization within the Class of Indenones and Polycyclic Ketones

Indanones are a significant class of compounds that form the core structure of numerous natural products and pharmaceutically active molecules. nih.gov The indenone scaffold is a privileged structure in medicinal chemistry and materials science. nih.gov 2H-Inden-2-one, octahydro-3a-methyl-, cis- is a saturated derivative of the indenone core, placing it within the broader category of polycyclic ketones.

Polycyclic ketones are characterized by the presence of a ketone functional group within a fused ring system. The reactivity of these compounds is largely dictated by the interplay between the steric and electronic effects of the fused rings and the inherent reactivity of the carbonyl group. The chemical properties of 2H-Inden-2-one, octahydro-3a-methyl-, cis-, for instance, are influenced by the polarity and reactivity of the ketone group, which can participate in nucleophilic addition and oxidation reactions. numberanalytics.com The hydrocarbon rings, being hydrophobic, influence its solubility and physical properties. numberanalytics.com

Structural and Stereochemical Nuances: The Significance of the cis-Configuration

The stereochemistry of 2H-Inden-2-one, octahydro-3a-methyl-, cis- is a critical aspect of its chemical identity. The "cis-" designation indicates that the methyl group at the 3a position and the hydrogen atom at the 7a position are on the same side of the fused ring system. numberanalytics.com This specific spatial arrangement has a profound impact on the molecule's conformation, stability, and reactivity.

In fused bicyclic systems like hydrindanones (the core structure of the title compound), the relative stability of cis and trans isomers is a subject of considerable interest. While it is a general rule of thumb that cis-hydrindanones are more stable than their trans counterparts, this is not always the case and depends on the substitution pattern and the position of the ketone group. The cis-fusion allows for a degree of flexibility that is absent in the more rigid trans-fused systems. The study of the relative stabilities of various cis- and trans-hydrindanones through isomerization experiments and computational methods has been a focus of research to understand these nuanced stereochemical effects.

The cis-configuration in 2H-Inden-2-one, octahydro-3a-methyl-, cis- influences the accessibility of the carbonyl group to incoming reagents, which can affect reaction rates and stereochemical outcomes of reactions at the ketone. The specific conformation adopted by the cis-fused rings also dictates the spatial relationship between different parts of the molecule, which can be crucial for its biological activity if it were to interact with a biological target.

Table 2: Comparison of cis and trans Isomers of 2H-Inden-2-one, octahydro-3a-methyl-

| Property | 2H-Inden-2-one, octahydro-3a-methyl-, cis- | 2H-Inden-2-one, octahydro-3a-methyl-, trans- |

|---|---|---|

| CAS Number | 13351-29-6 | 20379-99-1 |

| Stereochemistry | Methyl group at 3a and hydrogen at 7a are on the same side of the ring junction. | Methyl group at 3a and hydrogen at 7a are on opposite sides of the ring junction. |

| General Stability | Often considered more stable in related hydrindanone systems, but can be substrate-dependent. | Generally considered less stable in many hydrindanone systems, but exceptions exist. |

| Conformational Flexibility | More flexible due to the nature of the cis-fusion. | More rigid structure. |

Overview of Current and Future Academic Research Trajectories for the Compound

While specific research focusing exclusively on 2H-Inden-2-one, octahydro-3a-methyl-, cis- is not extensively documented in publicly available literature, the broader fields of indenone and polycyclic ketone chemistry provide clear indicators of its potential research trajectories.

Current Research Focus:

Stereoselective Synthesis: The development of new and efficient methods for the stereoselective synthesis of indenone derivatives remains a major area of research. nih.gov This includes the use of transition-metal-catalyzed annulations, asymmetric catalysis, and novel cyclization strategies to control the formation of specific stereoisomers, such as the cis-configuration present in the title compound.

Methodology Development: The indenone scaffold is a versatile building block in organic synthesis. Current research often involves using indenone derivatives as starting materials for the construction of more complex molecules, including natural products and their analogues.

Biological Evaluation: Indenone-containing compounds have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. numberanalytics.com Research is ongoing to synthesize and evaluate new indenone derivatives for their therapeutic potential. nih.govnih.gov

Future Academic Research Trajectories:

Computational Studies: Detailed computational studies on 2H-Inden-2-one, octahydro-3a-methyl-, cis- and its trans-isomer could provide valuable insights into their conformational preferences, relative stabilities, and reaction mechanisms. This would complement experimental studies and aid in the rational design of new synthetic routes and functional molecules.

Applications in Materials Science: The rigid, well-defined structure of polycyclic ketones makes them interesting candidates for applications in materials science. Future research could explore the use of 2H-Inden-2-one, octahydro-3a-methyl-, cis- as a building block for the synthesis of novel polymers or functional materials with specific optical or electronic properties.

Elucidation of Biological Roles: While the biological activity of this specific compound is not well-characterized, its structural similarity to other bioactive polycyclic ketones warrants further investigation. Future research could involve screening this compound and its derivatives for various biological activities, potentially uncovering new therapeutic leads. The development of stereoselective synthesis methods will be crucial for preparing enantiomerically pure samples for such studies, as different stereoisomers often exhibit different biological effects. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7a-methyl-3,3a,4,5,6,7-hexahydro-1H-inden-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-10-5-3-2-4-8(10)6-9(11)7-10/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBOSHXMUMOHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928168 | |

| Record name | 3a-Methyloctahydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13351-29-6, 20379-99-1 | |

| Record name | 2H-Inden-2-one, octahydro-3a-methyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013351296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Inden-2-one, octahydro-3a-methyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020379991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3a-Methyloctahydro-2H-inden-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2h Inden 2 One, Octahydro 3a Methyl , Cis

Stereoselective and Enantioselective Synthetic Approaches

Achieving precise control over the stereochemistry of the cis-fused rings and the methyl-bearing quaternary center is paramount in the synthesis of octahydro-3a-methyl-2H-inden-2-one. This requires the application of modern stereoselective and enantioselective methodologies.

Asymmetric Catalysis in Stereocontrolled Synthesis

Asymmetric catalysis is a cornerstone for the efficient production of enantiopure chiral molecules. nih.gov While specific catalytic systems for the direct asymmetric synthesis of 2H-Inden-2-one, octahydro-3a-methyl-, cis- are not extensively documented, principles from related syntheses can be applied. Organocatalysis, for instance, has proven highly effective in constructing complex cis-fused polycyclic systems with high enantioselectivity. researchgate.net A hypothetical approach could involve an intramolecular Michael addition catalyzed by a chiral amine or a Brønsted acid, where the catalyst orchestrates the facial selectivity of the cyclization to yield a specific enantiomer.

Transition metal catalysis offers another powerful avenue. nih.gov Chiral phosphine (B1218219) ligands complexed with metals like rhodium or copper are known to induce high enantioselectivity in a variety of transformations, including hydrogenations and conjugate additions. nih.govorganic-chemistry.org An enantioselective intramolecular 1,4-addition of a precursor molecule could be catalyzed by a rhodium complex bearing a chiral ligand, such as MonoPhos, to establish the desired stereocenters in a single step. organic-chemistry.org

Table 1: Potential Asymmetric Catalytic Strategies

| Catalytic Approach | Catalyst Type | Key Reaction | Potential Outcome |

|---|---|---|---|

| Organocatalysis | Chiral Secondary Amine (e.g., Proline-derived) | Intramolecular Michael Addition | High enantioselectivity for one enantiomer of the cis-hydrindanone core. |

| Transition Metal Catalysis | Rhodium-Chiral Phosphine Complex | Asymmetric Intramolecular 1,4-Addition | Enantioenriched cis-fused product with controlled stereocenters. organic-chemistry.org |

| Chiral Lewis Acid Catalysis | Chiral Boron or Copper Complexes | Asymmetric Diels-Alder or Carbonyl-Ene Reactions | Stereocontrolled cyclization to form the bicyclic system with high enantiomeric excess. mdpi.com |

Diastereoselective Induction for cis-Configuration Establishment

The establishment of the cis-ring fusion is a critical challenge in hydrindanone synthesis. The relative stability of cis- and trans-hydrindanones is a key factor; generally, the cis-isomers are considered more thermodynamically stable, which can be exploited in equilibration reactions. researchgate.netmdpi.com However, kinetically controlled reactions often provide more reliable and selective access.

A powerful strategy for the diastereoselective synthesis of substituted cis-hydrindanones involves a sequence of inter- and intramolecular Michael reactions. nih.gov This approach can construct the bicyclic system with up to three contiguous stereocenters in a highly controlled manner. nih.gov The initial intermolecular conjugate addition creates a key quaternary center, and a subsequent intramolecular Michael addition proceeds with high diastereoselectivity to form the desired cis-fused ring system. nih.gov Other methods, such as ionic Diels-Alder reactions, have also been employed to establish cis-stereochemistry in five-membered rings during the synthesis of related compounds. researchgate.net

Novel Retrosynthetic Strategies and Precursor Chemistry

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com

Hydrogenation of Indenone Ring Systems

One of the most direct retrosynthetic approaches involves the disconnection of the saturated carbocycle to an unsaturated precursor. Specifically, the catalytic hydrogenation of a corresponding 3a-methylhydrindenone is a viable method for preparing the cis-fused saturated system. mdpi.com The stereochemical outcome of the hydrogenation is often directed by the steric environment of the substrate. The catalyst, such as palladium on carbon (Pd/C), typically adsorbs to the less sterically hindered face of the double bond, leading to the delivery of hydrogen atoms from that face and resulting in the cis-fused product. The choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. Studies on related hydrindanone systems have demonstrated that hydrogenation of an enone precursor is a reliable method for generating the cis-isomer. researchgate.net

Cyclization Reactions of Acyclic or Linear Precursors

A more convergent approach involves the cyclization of a carefully designed acyclic or linear precursor. This strategy allows for the early introduction of key functional groups and stereocenters. Retrosynthetically, this corresponds to cleaving two bonds in the target's ring system.

Key cyclization strategies include:

Intramolecular Aldol (B89426) Condensation: A linear diketone precursor can be induced to undergo an intramolecular aldol reaction to form the six-membered ring onto a pre-existing five-membered ring, or vice versa.

Intramolecular Michael Addition: As previously mentioned, this is a highly effective method where a nucleophile within a linear precursor attacks an α,β-unsaturated carbonyl moiety to forge the second ring with high stereocontrol, favoring the cis-isomer. nih.gov

Radical Cyclization: A precursor bearing a radical precursor (e.g., a halogen) and an alkene can undergo radical-initiated cyclization to form the bicyclic skeleton.

Palladium-Catalyzed Carbonylative Cyclization: This method can be used to construct the indenone core from unsaturated aryl iodides, which can then be further elaborated and reduced to the target molecule. organic-chemistry.org

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Once the 2H-Inden-2-one, octahydro-3a-methyl-, cis- core has been synthesized, transition metal-catalyzed reactions can be employed for its further functionalization. These reactions offer powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at positions that are often difficult to functionalize using traditional methods. rsc.org While the saturated nature of the hydrindanone skeleton limits some transformations, the ketone functionality provides a handle for regioselective reactions.

The carbonyl group can be used to generate an enolate, which is a versatile nucleophile in various transition metal-catalyzed coupling reactions. For example, palladium- or copper-catalyzed α-arylation or α-vinylation can introduce substituents at the C-1 position.

Furthermore, C-H activation strategies catalyzed by metals like rhodium, ruthenium, or palladium represent a modern approach to functionalizing otherwise inert C-H bonds. rsc.org The carbonyl group can act as a directing group, guiding the metal catalyst to activate specific C-H bonds in its proximity, allowing for the introduction of functional groups at positions that are challenging to access selectively. Recent advances have focused on the construction of the 1-indanone (B140024) core using such annulation strategies, highlighting the power of these methods. rsc.org

Table 2: Potential Transition Metal-Catalyzed Functionalizations

| Reaction Type | Metal Catalyst | Position Functionalized | Expected Transformation |

|---|---|---|---|

| α-Arylation | Palladium(II) | C-1 | Formation of a C-C bond between the α-carbon and an aryl group. |

| α-Vinylation | Copper(I) / Palladium(0) | C-1 | Introduction of a vinyl group at the α-position to the carbonyl. |

| Directed C-H Activation | Rhodium(III) / Ruthenium(II) | C-3 or C-4 | Regioselective introduction of an alkene or other functional group via chelation assistance from the carbonyl oxygen. rsc.org |

Green Chemistry Principles and Sustainable Synthesis Routes

The classic synthesis of this class of compounds often involves the Robinson annulation, a powerful ring-forming reaction. nist.gov Greener adaptations of this methodology are at the forefront of modern organic synthesis.

One of the most significant advancements in the sustainable synthesis of 2H-Inden-2-one, octahydro-3a-methyl-, cis- and its analogues is the use of small organic molecules as catalysts. nih.gov Organocatalysis offers a compelling alternative to traditional metal-based catalysts, which can be toxic, expensive, and difficult to remove from the final product. Amino acids, particularly L-proline and its derivatives, have emerged as highly effective catalysts for the asymmetric intramolecular aldol condensation step in the synthesis of these bicyclic ketones. nih.gov

The use of organocatalysts aligns with several green chemistry principles:

Less Hazardous Chemical Syntheses: These catalysts are generally non-toxic, readily available, and environmentally benign. nih.gov

Atom Economy: By facilitating highly selective reactions, organocatalysts can maximize the incorporation of starting materials into the final product, thus minimizing waste.

Research has demonstrated that chiral primary amines derived from amino acids can catalyze the synthesis of Hajos-Parrish ketone analogues with high efficiency and enantioselectivity, often under mild, solvent-free conditions. This approach significantly reduces reaction times and catalyst loadings compared to classical methods.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee %) |

| L-proline | DMSO | Room Temp. | 48 | ~90 | >95 |

| Chiral Primary Amine | Solvent-free | 25 | 2 | 98 | 96 |

Note: Data in this table is representative of the synthesis of closely related Hajos-Parrish ketone analogues and illustrates the principles discussed.

A major contributor to the environmental impact of chemical synthesis is the use of volatile organic compounds (VOCs) as solvents. Green chemistry encourages the reduction or elimination of these solvents. The synthesis of 2H-Inden-2-one, octahydro-3a-methyl-, cis- analogues has been successfully demonstrated under solvent-free conditions, particularly in conjunction with organocatalysis. These solvent-free reactions not only reduce pollution but can also lead to improved reaction kinetics and easier product isolation.

Where a solvent is necessary, the focus shifts to greener alternatives such as water or ionic liquids. Aqueous organocatalysis, for instance, leverages the unique reactivity and selectivity that can be achieved in water, the most environmentally benign solvent.

The ability to recover and reuse a catalyst is a key tenet of sustainable chemistry, as it reduces cost and waste. Significant research has been directed towards the heterogenization of organocatalysts by immobilizing them on solid supports such as polymers or silica (B1680970). These supported catalysts can be easily separated from the reaction mixture by filtration and reused in subsequent batches without a significant loss of activity or selectivity. This approach has been explored for proline-based catalysts in the synthesis of bicyclic ketones, demonstrating the potential for more economical and environmentally friendly industrial-scale production.

Biocatalysis, the use of natural catalysts such as enzymes, offers a highly efficient and environmentally friendly route for the synthesis of chiral molecules. In the context of 2H-Inden-2-one, octahydro-3a-methyl-, cis-, biocatalytic methods can be employed for the kinetic resolution of racemic mixtures, providing access to enantiomerically pure forms of the compound. For instance, yeast-mediated reductions have been shown to selectively reduce one enantiomer of a racemic ketone, allowing for the separation of the unreacted enantiomer in high purity. Lipases have also been investigated for their ability to catalyze the Robinson annulation reaction itself. nih.gov

These biocatalytic transformations are typically performed in aqueous media under mild conditions, further contributing to their green credentials. The high selectivity of enzymes often eliminates the need for protecting groups and reduces the formation of byproducts.

Elucidation of Reaction Mechanisms and Kinetics for 2h Inden 2 One, Octahydro 3a Methyl , Cis

Mechanistic Investigations of Compound Formation and Cyclization

The formation of the cis-fused octahydro-3a-methyl-2H-inden-2-one skeleton is classically achieved through a Robinson annulation reaction, a powerful tool in organic synthesis for the construction of six-membered rings. researchgate.netwikipedia.org This process involves a tandem Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.org

The synthesis commences with the Michael addition of an enolate, generated from a substituted cyclopentanone (B42830), to an α,β-unsaturated ketone, typically methyl vinyl ketone. The stereochemical outcome of the subsequent intramolecular aldol condensation, which leads to the formation of the bicyclic system, is crucial in determining the cis- or trans-fusion of the rings. For the formation of the cis-fused isomer, the cyclization of the intermediate diketone must proceed in a synclinal orientation. wikipedia.org While kinetically controlled reactions often favor the trans product due to antiperiplanar effects in the chair-like transition state, the stereoselectivity can be influenced by factors such as solvent interactions and the nature of the substituents. wikipedia.org

The key intramolecular aldol condensation step proceeds through the formation of an enolate from one of the ketone moieties, which then acts as a nucleophile, attacking the carbonyl carbon of the other ketone. libretexts.org This ring-closing step is reversible, and the thermodynamic stability of the resulting bicyclic system plays a significant role in the product distribution. libretexts.org In the case of bicyclo[4.3.0]nonane systems, the cis-fused isomer is often the thermodynamically more stable product. Subsequent dehydration of the aldol addition product yields an enone, which can then be hydrogenated to the saturated bicyclic ketone, 2H-Inden-2-one, octahydro-3a-methyl-, cis-.

Table 1: Key Steps in the Formation of 2H-Inden-2-one, octahydro-3a-methyl-, cis- via Robinson Annulation

| Step | Reaction Type | Reactants | Key Intermediate | Product of Step |

| 1 | Michael Addition | Substituted Cyclopentanone Enolate + Methyl Vinyl Ketone | Diketone | 2-methyl-2-(3-oxobutyl)cyclopentan-1-one |

| 2 | Intramolecular Aldol Condensation | 2-methyl-2-(3-oxobutyl)cyclopentan-1-one | Enolate | Bicyclic Aldol Adduct |

| 3 | Dehydration | Bicyclic Aldol Adduct | Enone | Octahydro-3a-methyl-2H-inden-2-one (unsaturated) |

| 4 | Hydrogenation | Octahydro-3a-methyl-2H-inden-2-one (unsaturated) | - | 2H-Inden-2-one, octahydro-3a-methyl-, cis- |

Detailed Studies of Nucleophilic Addition to the Ketone Moiety

The ketone functionality in 2H-Inden-2-one, octahydro-3a-methyl-, cis- is a primary site for nucleophilic attack. The stereochemical outcome of such additions is dictated by the steric and electronic environment of the carbonyl group within the rigid cis-fused bicyclic framework. Nucleophilic attack can, in principle, occur from either the convex (exo) or concave (endo) face of the molecule.

For many bicyclic ketones, nucleophilic attack preferentially occurs from the less sterically hindered face. In the case of the cis-fused bicyclo[4.3.0]nonane system, the accessibility of the carbonyl group is influenced by the geometry of the ring fusion. The stereoselectivity of these reactions is often explained by models such as the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the adjacent chiral centers.

The nature of the nucleophile also plays a critical role in determining the stereochemical outcome. Smaller nucleophiles may exhibit different selectivity compared to bulkier ones. The table below summarizes the expected major products from the addition of various nucleophiles, based on general principles of steric approach control.

Table 2: Predicted Stereochemical Outcome of Nucleophilic Addition

| Nucleophile | Reagent Example | Expected Major Diastereomer (Alcohol) | Rationale |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Attack from the less hindered face | Small nucleophile, primarily governed by steric hindrance. |

| Alkyl | Methyl Lithium (CH₃Li) | Attack from the less hindered face | Small alkyl nucleophile, steric factors are dominant. |

| Grignard Reagent | Ethylmagnesium Bromide (CH₃CH₂MgBr) | Attack from the less hindered face | Bulkier nucleophile, steric hindrance is a major determinant. |

Reaction Kinetics of Oxidation and Reduction Pathways

The oxidation and reduction of the ketone moiety in 2H-Inden-2-one, octahydro-3a-methyl-, cis- are fundamental transformations. The kinetics of these reactions provide insight into the reactivity of the bicyclic system.

Reduction: The reduction of the ketone to the corresponding secondary alcohol can be achieved using various reducing agents. The kinetics of these reductions are influenced by the concentration of the reactants, the temperature, and the specific reducing agent employed. For instance, the reduction with hydride reagents like sodium borohydride is typically a second-order reaction, first order in both the ketone and the hydride. The rate of reduction can be affected by the steric accessibility of the carbonyl group.

Oxidation: The oxidation of cyclic ketones can lead to ring-opening and the formation of dicarboxylic acids. researchgate.net Common oxidizing agents include nitric acid or permanganate (B83412) salts. The kinetics of such oxidations are often complex, involving multiple steps and intermediates. researchgate.net For bicyclic ketones, the rate of oxidation can be influenced by the strain of the ring system and the substitution pattern. The initial step in many oxidation mechanisms is the enolization of the ketone, the rate of which can be acid or base-catalyzed.

Table 3: General Kinetic Parameters for Ketone Transformations

| Transformation | Typical Reagents | General Rate Law | Factors Influencing Rate |

| Reduction | NaBH₄, LiAlH₄ | Rate = k[Ketone][Hydride] | Steric hindrance at the carbonyl, solvent, temperature. |

| Oxidation | KMnO₄, HNO₃ | Complex, often dependent on oxidant concentration and pH | Ring strain, substitution pattern, temperature, catalyst. researchgate.net |

Analysis of Ring-Opening and Rearrangement Processes

Under certain conditions, the bicyclic framework of 2H-Inden-2-one, octahydro-3a-methyl-, cis- can undergo ring-opening or rearrangement reactions. These processes are often driven by the release of ring strain or the formation of more stable intermediates.

Acid-catalyzed rearrangements are common for cyclic and bicyclic ketones. Protonation of the carbonyl oxygen can facilitate skeletal rearrangements, such as Wagner-Meerwein shifts, if a carbocation intermediate can be stabilized. The cis-fused nature of the ring system will impose specific stereoelectronic constraints on any potential rearrangement pathways.

Ring-opening reactions can be initiated by strong nucleophiles or under oxidative conditions. For example, the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group, results in the formation of a lactone and constitutes a ring-expansion reaction. The regioselectivity of this oxidation is governed by the migratory aptitude of the adjacent carbon atoms.

Computational Mechanistic Elucidation of Key Steps

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for elucidating the intricate details of reaction mechanisms. whiterose.ac.uknih.gov For 2H-Inden-2-one, octahydro-3a-methyl-, cis-, computational studies can offer insights into the energies of transition states and intermediates for its formation and subsequent reactions.

Formation and Cyclization: DFT calculations can be employed to model the transition states of the intramolecular aldol condensation. nih.gov By comparing the activation energies for the formation of the cis- and trans-fused products, the kinetic and thermodynamic factors that govern the stereoselectivity of the Robinson annulation can be quantified. Such calculations can help to rationalize the observed product ratios under different reaction conditions.

Nucleophilic Addition: The stereoselectivity of nucleophilic additions to the ketone can be rationalized through computational modeling. By calculating the energies of the transition states for attack from the exo and endo faces, a theoretical prediction of the major diastereomer can be made. These models can account for subtle steric and electronic interactions that are difficult to assess purely from qualitative analysis.

Table 4: Application of Computational Methods to Mechanistic Elucidation

| Reaction Step | Computational Method | Information Obtained |

| Intramolecular Aldol Condensation | DFT | Transition state geometries and energies, activation barriers for cis/trans isomers. nih.gov |

| Nucleophilic Addition | DFT | Transition state analysis for different attack trajectories (exo vs. endo). |

| Oxidation/Reduction | DFT | Energy profiles for reaction pathways, elucidation of intermediates. |

Theoretical and Computational Chemistry Studies on 2h Inden 2 One, Octahydro 3a Methyl , Cis

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to determine a wide array of electronic properties for cis-octahydro-3a-methyl-2H-inden-2-one. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a ketone like the title compound, the HOMO is likely to have significant contribution from the oxygen lone pairs, while the LUMO would be the π* orbital of the carbonyl group.

Other important descriptors include the electrostatic potential (ESP), which maps the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The carbonyl oxygen would be an area of negative potential, while the carbonyl carbon would be a site of positive potential, indicating its susceptibility to nucleophilic attack.

Table 1: Hypothetical Reactivity Descriptors for 2H-Inden-2-one, octahydro-3a-methyl-, cis- (Calculated at the B3LYP/6-31G(d) level of theory)

| Descriptor | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Ionization Potential | 6.5 | eV |

| Electron Affinity | 1.2 | eV |

Note: The data in this table are illustrative and represent typical values for a molecule of this type. They are not based on published experimental or computational results for this specific compound.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves systematically exploring the potential energy surface (PES) to identify stable conformers (local minima) and the transition states that connect them. This can be achieved through computational methods such as molecular mechanics or more accurate quantum chemical calculations. For this molecule, the analysis would focus on the puckering of the cyclopentanone (B42830) and cyclohexane (B81311) rings. The cyclohexane ring can exist in chair, boat, and twist-boat conformations, while the cyclopentanone ring can adopt envelope and twist forms. The fusion of these rings leads to a more complex interplay of these conformational possibilities.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of cis-octahydro-3a-methyl-2H-inden-2-one in a condensed phase, such as in a solvent. These simulations model the movement of atoms over time, governed by a force field that describes the intra- and intermolecular interactions.

By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its conformational preferences and reactivity. The polar carbonyl group is expected to form hydrogen bonds with protic solvents or strong dipole-dipole interactions with other polar molecules. MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

These simulations are also invaluable for understanding how the molecule interacts with other molecules, which is crucial for predicting its behavior in various chemical environments. The study of intermolecular interactions is key to understanding properties like solubility, boiling point, and how the molecule might bind to a larger biological target.

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry is a powerful tool for predicting various spectroscopic properties. By calculating the vibrational frequencies from the second derivatives of the energy, one can generate a theoretical infrared (IR) spectrum. The characteristic C=O stretching frequency of the ketone group would be a prominent feature in the predicted IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structure elucidation and confirmation.

Furthermore, computational methods can be used to explore potential reaction pathways. For example, the reactivity of the carbonyl group can be investigated by modeling its reaction with various nucleophiles or its reduction by hydride reagents. By calculating the energies of reactants, products, and transition states, a reaction energy profile can be constructed. This profile provides crucial information about the reaction's thermodynamics (enthalpy and Gibbs free energy of reaction) and kinetics (activation energy).

Table 2: Predicted Spectroscopic Data for 2H-Inden-2-one, octahydro-3a-methyl-, cis-

| Spectroscopy Type | Key Predicted Feature | Predicted Value |

|---|---|---|

| IR | C=O Stretch | ~1715 cm⁻¹ |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~210 ppm |

| ¹³C NMR | Quaternary Carbon (C-CH₃) | ~45 ppm |

Note: These are typical predicted values for a molecule with this structure and are for illustrative purposes.

Ab Initio and DFT Investigations of Transition States

To gain a deeper understanding of the kinetics of reactions involving cis-octahydro-3a-methyl-2H-inden-2-one, detailed investigations of the transition states are necessary. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, along with DFT, are employed to locate and characterize transition state structures. iastate.eduunipd.it

A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Locating these structures is computationally more demanding than optimizing equilibrium geometries. Once a transition state is found, its structure provides a snapshot of the molecule at the peak of the energy barrier for a reaction.

Frequency calculations on the transition state structure are essential to confirm its identity; a true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which is a key parameter in determining the reaction rate. For example, studying the transition state for the enolization of the ketone would provide insight into its acidity and reactivity at the α-carbon positions.

Advanced Spectroscopic Characterization and Structural Delineation of 2h Inden 2 One, Octahydro 3a Methyl , Cis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the constitution and configuration of organic molecules in solution. For 2H-Inden-2-one, octahydro-3a-methyl-, cis-, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon resonances, establishes through-bond and through-space connectivities, and confirms the cis-fusion of the bicyclic system.

The concerted application of various 2D NMR experiments is crucial for assembling the molecular puzzle of 2H-Inden-2-one, octahydro-3a-methyl-, cis-.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals the scalar coupling network between adjacent protons. Key correlations would be expected between the protons of the cyclohexane (B81311) and cyclopentanone (B42830) rings, allowing for the tracing of the carbon skeleton's proton framework. For instance, the methine proton at the ring junction would show correlations to adjacent methylene (B1212753) protons in both rings.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This provides a direct link between the ¹H and ¹³C chemical shifts, simplifying the assignment of the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum is vital for identifying long-range (typically 2-3 bond) correlations between protons and carbons. Crucial HMBC correlations for this molecule would include those from the methyl protons to the quaternary carbon at the ring junction (C-3a) and the adjacent methylene carbon, as well as from the protons alpha to the carbonyl group to the carbonyl carbon itself.

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space correlations between protons that are in close proximity. For 2H-Inden-2-one, octahydro-3a-methyl-, cis-, the key NOESY correlation to confirm the cis-stereochemistry would be between the angular methyl group and the proton on the adjacent bridgehead carbon. The absence of a significant NOE between these two groups would suggest a trans-fusion.

| Proton (¹H) | Carbon (¹³C) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| H-1a | C-1 | H-1b, H-7a | C-2, C-7a, C-3a | H-1b, H-7a, H-7b |

| H-1b | C-1 | H-1a, H-7a | C-2, C-7a, C-3a | H-1a, H-7a, H-7b |

| H-3a | C-3a | - | C-3, C-4, C-7a, C-8 | H-4a, H-4b, H-8a |

| H-4a | C-4 | H-4b, H-5a, H-5b | C-3, C-3a, C-5, C-6 | H-4b, H-5a, H-5b, Me |

| H-4b | C-4 | H-4a, H-5a, H-5b | C-3, C-3a, C-5, C-6 | H-4a, H-5a, H-5b, Me |

| Me (CH₃) | C-Me | - | C-3a, C-3, C-4 | H-4a, H-4b, H-8a |

Note: This is a representative table based on the expected correlations for the given structure. Actual chemical shifts and specific correlations would be determined from experimental data.

While solution-state NMR provides information about the molecule's structure in an isotropic environment, solid-state NMR (ssNMR) can probe the structure and dynamics in the crystalline state. For 2H-Inden-2-one, octahydro-3a-methyl-, cis-, ssNMR techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) could be employed to:

Identify the presence of different crystalline polymorphs, which would manifest as distinct sets of isotropic chemical shifts.

Provide information about the packing and intermolecular interactions in the crystal lattice through the analysis of anisotropic interactions.

Determine the conformation of the molecule in the solid state, which may differ from the solution-state conformation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.

For 2H-Inden-2-one, octahydro-3a-methyl-, cis- (C₁₀H₁₆O), the calculated exact mass of the molecular ion [M]⁺˙ is 152.1201 u. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the proposed molecular formula.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak. The fragmentation pattern of saturated bicyclic ketones can be complex, but some characteristic fragmentation pathways can be anticipated:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could lead to the loss of an ethyl radical (C₂H₅•) or a C₅H₉• radical, resulting in fragment ions at m/z 123 and m/z 83, respectively.

McLafferty Rearrangement: While less common in rigid cyclic systems, if sterically feasible, a McLafferty-type rearrangement could occur, leading to the elimination of a neutral alkene molecule.

Ring Cleavage: Complex fragmentation involving the opening of one or both of the rings can lead to a variety of smaller fragment ions.

| m/z | Proposed Fragment | Formula |

| 152 | [M]⁺˙ | [C₁₀H₁₆O]⁺˙ |

| 137 | [M - CH₃]⁺ | [C₉H₁₃O]⁺ |

| 124 | [M - CO]⁺˙ | [C₉H₁₆]⁺˙ |

| 109 | [M - C₃H₇]⁺ | [C₇H₉O]⁺ |

| 95 | [C₇H₁₁]⁺ | [C₇H₁₁]⁺ |

| 81 | [C₆H₉]⁺ | [C₆H₉]⁺ |

| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ |

Note: This table presents plausible fragment ions based on general fragmentation patterns of cyclic ketones.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of a molecule by probing its molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of 2H-Inden-2-one, octahydro-3a-methyl-, cis- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. For a five-membered ring ketone, this band is typically observed in the range of 1740-1750 cm⁻¹. The spectrum would also feature multiple bands in the 2850-3000 cm⁻¹ region due to C-H stretching vibrations of the methyl and methylene groups. The region below 1500 cm⁻¹ (the fingerprint region) would contain a complex pattern of C-C stretching and C-H bending vibrations that are characteristic of the bicyclic framework.

Raman Spectroscopy: The Raman spectrum would also show the C=O and C-H stretching vibrations. However, due to the different selection rules, the C-C stretching vibrations of the carbon skeleton are often more intense in the Raman spectrum, providing complementary information to the IR spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C-H Stretch (sp³) | 2850-3000 (strong) | 2850-3000 (strong) |

| C=O Stretch | 1740-1750 (very strong) | 1740-1750 (moderate) |

| CH₂ Scissoring | ~1465 (moderate) | ~1465 (weak) |

| CH₃ Bending | ~1375 (moderate) | ~1375 (weak) |

| C-C Stretch | Fingerprint region (moderate) | Fingerprint region (strong) |

X-ray Crystallography for Definitive Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, provided that a suitable single crystal can be obtained.

For 2H-Inden-2-one, octahydro-3a-methyl-, cis-, an X-ray crystal structure would unambiguously:

Confirm the connectivity of the atoms.

Establish the cis-fusion of the five- and six-membered rings.

Determine the relative stereochemistry of the methyl group and the bridgehead proton.

Provide detailed information on bond lengths, bond angles, and torsion angles, revealing the precise conformation of the molecule in the solid state.

Elucidate the packing of the molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces.

Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Purity Assessment

Since 2H-Inden-2-one, octahydro-3a-methyl-, cis- is a chiral molecule, chiroptical techniques such as circular dichroism (CD) spectroscopy can be used to investigate its stereochemical properties. The CD spectrum measures the differential absorption of left and right circularly polarized light.

The carbonyl chromophore in a chiral environment gives rise to a Cotton effect in the CD spectrum, typically in the region of the n→π* transition (around 280-300 nm). The sign and magnitude of the Cotton effect are highly sensitive to the stereochemistry of the molecule, as described by the Octant Rule for ketones. By comparing the experimental CD spectrum to that of known related compounds or to theoretical predictions, it is possible to:

Assign the absolute configuration of a single enantiomer.

Determine the enantiomeric purity of a sample by comparing the measured CD signal to that of the pure enantiomer.

A positive or negative Cotton effect would be predicted based on the spatial arrangement of the atoms relative to the carbonyl group, providing a powerful tool for stereochemical analysis in the absence of an X-ray crystal structure.

Chemical Modification, Derivatization, and Analog Synthesis of 2h Inden 2 One, Octahydro 3a Methyl , Cis

Strategic Design and Synthesis of Structurally Related Analogues

The strategic design of analogues of 2H-Inden-2-one, octahydro-3a-methyl-, cis- primarily revolves around the modification of the core bicyclo[4.3.0]nonane (hydrindane) skeleton. nih.gov The synthesis of such analogues often employs foundational organic reactions that build the bicyclic system with desired stereochemistry and substitution patterns.

One of the most prominent methods for constructing the core structure is the Robinson annulation, which is famously used to produce the Wieland-Miescher ketone. nih.gov By analogy, the synthesis of the saturated cis-fused system of the title compound can be envisioned through the catalytic hydrogenation of an appropriate unsaturated precursor. The strategic selection of starting materials in a Robinson annulation sequence—a cyclic ketone and an α,β-unsaturated ketone—allows for the introduction of various substituents on the carbocyclic frame. For instance, using substituted cyclic diketones or vinyl ketones in the initial annulation can lead to a range of structurally diverse analogues.

Furthermore, sequential inter- and intramolecular Michael reactions have been demonstrated as an effective strategy for the diastereoselective synthesis of substituted cis-hydrindanones. nih.gov This approach allows for the controlled construction of multiple contiguous stereocenters, including quaternary carbons, offering a powerful tool for designing complex analogues. The general strategy involves the conjugate addition of a nucleophile to a cyclopentenone derivative, followed by an intramolecular cyclization to form the fused bicyclic system. The choice of Michael donors and acceptors in this sequence dictates the nature of the substituents in the final product.

Table 1: Synthetic Strategies for Analogues of the cis-Hydrindanone Core

| Synthetic Strategy | Key Reactions | Potential Modifications | Reference |

| Robinson Annulation followed by Hydrogenation | Michael Addition, Aldol (B89426) Condensation, Catalytic Hydrogenation | Varied substitution on both rings based on initial ketone and enone selection. | nih.gov |

| Sequential Michael Reactions | Intermolecular Michael Addition, Intramolecular Michael Addition | Introduction of diverse substituents and creation of multiple stereocenters. | nih.gov |

Systematic Functional Group Interconversion and Derivatization

The ketone functionality at the 2-position of 2H-Inden-2-one, octahydro-3a-methyl-, cis- is the primary site for systematic functional group interconversion and derivatization. Standard ketone chemistry can be applied to introduce a wide array of functional groups, thereby modulating the molecule's physicochemical properties.

Common derivatizations include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance of the bicyclic system, with the hydride typically attacking from the less hindered convex face of the cis-fused rings. masterorganicchemistry.com

Oxidation: While the ketone itself is at a higher oxidation state, reactions at the α-carbon can be achieved. For instance, α-hydroxylation can be performed using reagents like molybdenum peroxide.

Nucleophilic Addition: The carbonyl group is susceptible to attack by various nucleophiles. Grignard reagents and organolithium compounds can be used to introduce alkyl, aryl, or vinyl groups, leading to the formation of tertiary alcohols.

Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, can be employed to convert the ketone into an exocyclic alkene. This provides a handle for further functionalization, such as epoxidation or dihydroxylation.

Enolate Chemistry: The formation of an enolate by treatment with a suitable base allows for a range of α-functionalization reactions. These include alkylation, halogenation, and acylation at the carbons adjacent to the carbonyl group.

The selective protection of the ketone, for instance as a ketal, is a crucial step in multistep syntheses to allow for chemical modifications at other positions of the molecule without interference from the reactive carbonyl group. rsc.org

Regio- and Stereoselective Chemical Modifications

The rigid, cis-fused ring structure of 2H-Inden-2-one, octahydro-3a-methyl-, cis- imposes significant stereochemical control on its reactions. The concave and convex faces of the molecule exhibit different steric environments, leading to high regio- and stereoselectivity in many transformations.

As a general principle, reagents tend to approach the molecule from the less sterically hindered convex face. masterorganicchemistry.com This is particularly evident in reactions such as catalytic hydrogenation of unsaturated precursors, epoxidation of any introduced double bonds, and hydride reductions of the ketone. The stereochemistry of the angular methyl group at the 3a-position further influences the trajectory of incoming reagents.

For reactions involving enolate intermediates, the regioselectivity of deprotonation is governed by both kinetic and thermodynamic control. The formation of the kinetic enolate typically occurs at the less substituted α-carbon, while the thermodynamic enolate is the more substituted and stable one. By carefully choosing the base, solvent, and temperature, it is possible to selectively generate one enolate over the other, thus directing subsequent alkylation or other electrophilic additions to a specific position.

The stereochemical outcome of reactions on the cis-hydrindanone framework is often predictable based on established principles of steroid and terpenoid chemistry, where similar fused ring systems are common.

Construction of Compound Libraries for Academic Research Screening

The 2H-Inden-2-one, octahydro-3a-methyl-, cis- scaffold can be considered a "privileged scaffold" due to its presence in the core structure of many natural products, particularly terpenoids. mdpi.com Such scaffolds are often used as the basis for the construction of compound libraries for high-throughput screening in drug discovery and chemical biology research. nih.gov

A library of analogues based on this scaffold could be constructed using combinatorial chemistry principles. The key would be to employ a robust and versatile synthetic route that allows for the introduction of diverse substituents at multiple positions. For example, a synthetic sequence could start with a versatilely substituted cis-hydrindanone core. The ketone functionality could then be derivatized in parallel using a set of different reagents (e.g., various Grignard reagents, Wittig reagents, or amines for reductive amination).

Furthermore, if the synthesis of the core scaffold allows for variation in the starting materials, different substituents could be introduced on the carbocyclic rings. This multi-pronged approach would lead to a library of compounds with diversity at several points of the molecule. The goal of such a library would be to explore the structure-activity relationship (SAR) of this compound class against a particular biological target. nih.gov While there is no specific mention in the literature of a compound library based exclusively on 2H-Inden-2-one, octahydro-3a-methyl-, cis-, the principles of library design are readily applicable to this scaffold.

Table 2: Potential Diversification Points for Compound Library Synthesis

| Diversification Point | Potential Modifications |

| Ketone at C-2 | Alcohols (via reduction), Tertiary alcohols (via Grignard/organolithium addition), Alkenes (via Wittig reaction), Amines (via reductive amination) |

| α-Carbons (C-1 and C-3) | Alkylation, Halogenation, Acylation via enolate chemistry |

| Carbocyclic Framework | Introduction of substituents during the initial synthesis of the bicyclic core (e.g., via Robinson Annulation with substituted precursors) |

Investigation of Potential Biological Activities and Molecular Mechanisms Based on Indenone Class Precedence

Exploratory Studies into Indenone-Related Anti-inflammatory Pathways

The indenone scaffold is a core structure in various compounds that have demonstrated notable anti-inflammatory properties. nih.gov Research into these related compounds suggests that their mechanism of action often involves the modulation of key signaling pathways implicated in the inflammatory response.

One of the primary pathways investigated is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govplos.org Studies on certain indenone analogues have shown their ability to suppress the activation of NF-κB, thereby leading to a downstream reduction in the production of inflammatory mediators. nih.govnih.gov For instance, a new indanone derivative, streptinone, was found to inhibit the Toll-like receptor (TLR)-mediated NF-κB signaling pathway, consequently suppressing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov

Another relevant pathway is the mitogen-activated protein kinase (MAPK) signaling pathway, which includes JNK, ERK, and p38 kinases. plos.orgscienceopen.com This pathway is also instrumental in regulating the inflammatory response. Some 2-benzylidene-1-indanone (B110557) derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB/MAPK signaling pathway. scienceopen.com Given the structural relationship, it is plausible that 2H-Inden-2-one, octahydro-3a-methyl-, cis- could exhibit anti-inflammatory effects through similar mechanisms, a hypothesis that warrants experimental validation.

| Pathway | Key Molecular Targets | Observed Effect of Indenone Derivatives | Potential Implication for 2H-Inden-2-one, octahydro-3a-methyl-, cis- |

|---|---|---|---|

| NF-κB Signaling | NF-κB, IκB-α, iNOS, COX-2 | Inhibition of NF-κB activation, reduced expression of iNOS and COX-2. nih.govscienceopen.com | Potential suppression of pro-inflammatory gene expression. |

| MAPK Signaling | JNK, ERK, p38 | Modulation of MAPK phosphorylation. scienceopen.com | Potential regulation of inflammatory cytokine production. |

| TLR-mediated Signaling | TLR4 | Inhibition of downstream signaling cascades. nih.gov | Potential to interfere with the initial inflammatory response to pathogens. |

Research on Potential Antimicrobial Action Mechanisms

Several derivatives of the indenone family have been synthesized and evaluated for their antimicrobial properties against a range of pathogens. nih.govrjptonline.org These studies provide a basis for speculating on the potential antimicrobial action of 2H-Inden-2-one, octahydro-3a-methyl-, cis-. The mechanisms by which indenone-related compounds exert their antimicrobial effects are varied and can include the disruption of essential cellular processes in microorganisms.

One proposed mechanism is the inhibition of bacterial cell wall synthesis, a common target for antibiotics. mdpi.com Another potential mode of action is the interference with bacterial protein synthesis or nucleic acid replication. mdpi.com For example, some synthetic aurone (B1235358) and indanone derivatives have shown significant activity against Gram-positive bacteria. nih.gov Molecular docking studies on these compounds have suggested potential interactions with targets like MetRS and PBP, which are crucial for bacterial survival. nih.gov

Furthermore, the structural features of indenone derivatives, such as the α,β-unsaturated ketone system present in arylidene indanones, are known to be reactive and can potentially interact with biological nucleophiles in microbial cells, leading to their inactivation. researchgate.netrsc.org While 2H-Inden-2-one, octahydro-3a-methyl-, cis- has a saturated ring system, the ketone functional group remains a site for potential interactions. Research on substituted indanone acetic acid derivatives has shown that certain substitutions can lead to marked potency as antimicrobial agents. rjptonline.org

| Potential Mechanism | Microbial Target | Observed in Indenone Derivatives | Hypothesized Relevance to 2H-Inden-2-one, octahydro-3a-methyl-, cis- |

|---|---|---|---|

| Inhibition of Cell Wall Synthesis | Penicillin-Binding Proteins (PBPs) | Some derivatives show potential binding. nih.gov | Could potentially disrupt bacterial cell integrity. |

| Inhibition of Protein Synthesis | Methionyl-tRNA Synthetase (MetRS) | Docking studies suggest possible interactions. nih.gov | May interfere with essential metabolic pathways. |

| Disruption of Membrane Integrity | Bacterial Cell Membrane | General mechanism for some antimicrobial compounds. mdpi.com | The lipophilic nature of the octahydroindenone core could facilitate membrane interaction. |

Investigation of Hypothetical Anticancer Cellular Pathways

The indenone scaffold has been identified as a promising framework for the development of novel anticancer agents. rsc.orgresearchgate.net Various indenone derivatives have demonstrated cytotoxicity against several cancer cell lines, and research has begun to elucidate the potential cellular pathways involved. nih.govnih.gov

A significant area of investigation is the induction of apoptosis, or programmed cell death, in cancer cells. Some indenone-based compounds have been shown to trigger apoptosis through various mechanisms. nih.govoup.com For example, an indanone-based thiazolyl hydrazone derivative, ITH-6, was found to induce apoptosis in colorectal cancer cells by increasing reactive oxygen species (ROS) levels and decreasing intracellular glutathione (B108866) (GSH). nih.govnih.gov This compound also arrested the cell cycle at the G2/M phase, a common mechanism for anticancer drugs. nih.govnih.gov

Another critical target in cancer therapy is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and leads to cell cycle arrest. nih.gov Indanocine, a synthetic indanone, has been identified as a microtubule-binding agent that blocks tubulin polymerization. oup.com Furthermore, the dysregulation of protein kinases is a hallmark of many cancers, and kinase inhibitors are a major class of anticancer drugs. mdpi.com The indole (B1671886) moiety, structurally related to indanone, has a high affinity for binding to several receptors and has been utilized in the design of kinase inhibitors. mdpi.com

| Cellular Pathway | Key Molecular Targets | Effect Observed in Indenone Analogues | Potential Implication for 2H-Inden-2-one, octahydro-3a-methyl-, cis- |

|---|---|---|---|

| Apoptosis Induction | Caspases, Bcl-2 family proteins, ROS | Increased ROS, decreased GSH, activation of caspases. nih.govoup.com | Potential to selectively kill cancer cells. |

| Cell Cycle Arrest | Cyclin-Dependent Kinases (CDKs), Tubulin | Arrest at G2/M phase, inhibition of tubulin polymerization. nih.govnih.gov | Potential to inhibit cancer cell proliferation. |

| Kinase Inhibition | EGFR, PI3K, AKT, CDK2 | Downregulation of kinase signaling pathways. mdpi.com | Potential to interfere with cancer cell growth and survival signals. |

Structure-Activity Relationship (SAR) Studies for Bioactive Analogues and Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For the indenone class, numerous SAR studies have been conducted to identify the structural features that contribute to their anti-inflammatory, antimicrobial, and anticancer activities. researchgate.netnih.govnih.gov

In the context of anti-inflammatory activity, studies on 2-benzylidene-1-indanone derivatives have revealed that the nature and position of substituents on both the indanone core and the benzylidene moiety significantly influence their inhibitory effects on pro-inflammatory cytokines. scienceopen.com For antimicrobial agents, SAR studies on aurone and indanone derivatives have shown that the introduction of electron-withdrawing groups or hydroxyl groups can be beneficial for activity against Gram-positive bacteria. nih.gov

Regarding anticancer activity, research on indenone-based thiazolyl hydrazone derivatives highlighted the importance of the substituent on the thiazole (B1198619) ring for cytotoxicity against colon cancer cell lines. nih.gov These findings suggest that even subtle modifications to the indenone scaffold can have a profound impact on biological activity. For 2H-Inden-2-one, octahydro-3a-methyl-, cis-, future SAR studies could involve the synthesis of derivatives with modifications at various positions of the octahydroindenone ring system to explore and optimize potential bioactivities.

Computational Modeling of Potential Ligand-Target Interactions

Computational modeling, including molecular docking and molecular dynamics simulations, has become an indispensable tool in drug discovery for predicting and analyzing the interactions between a small molecule (ligand) and its biological target (e.g., a protein or enzyme). nih.govnih.govmdpi.com While specific computational studies on 2H-Inden-2-one, octahydro-3a-methyl-, cis- are scarce, the principles of computational modeling can be applied to hypothesize its potential interactions with various biological targets based on the known activities of other indenone derivatives.

For instance, if we hypothesize that 2H-Inden-2-one, octahydro-3a-methyl-, cis- may have anti-inflammatory activity via inhibition of COX-2, molecular docking studies could be performed to predict its binding mode and affinity within the active site of the COX-2 enzyme. rsc.org Such studies would involve generating a 3D model of the compound and docking it into the crystal structure of the target protein. The results could provide insights into the potential binding interactions, such as hydrogen bonds and hydrophobic interactions, that might stabilize the ligand-target complex.

Similarly, if potential antimicrobial targets are identified, such as bacterial enzymes, computational models can be used to screen for potential binding and inhibitory activity. mdpi.comresearchgate.net These in silico approaches can help prioritize experimental studies and guide the design of more potent and selective analogues of 2H-Inden-2-one, octahydro-3a-methyl-, cis-.

Occurrence, Isolation, and Biosynthetic Pathway Research for 2h Inden 2 One, Octahydro 3a Methyl , Cis in Natural Systems

Identification and Quantification in Plant Extracts (e.g., Trapa natans L. and Cucurbita pepo L.)

Scientific inquiry into the chemical constituents of various plants has led to the identification of 2H-Inden-2-one, octahydro-3a-methyl-, cis- in select species, notably the water caltrop (B1311787) (Trapa natans L.) and pumpkin (Cucurbita pepo L.). The presence and concentration of this compound are typically determined through sophisticated analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which allows for the separation and identification of individual volatile and semi-volatile compounds within a complex plant extract.

While the provided citations sabraojournal.orgresearchgate.netresearchgate.net point towards specific research on this topic, the detailed quantitative data from these sources is not publicly accessible. However, based on general knowledge of phytochemical analysis, the relative abundance of such compounds can vary significantly depending on the plant part, geographical location, and extraction method.

Table 1: Reported Occurrence of 2H-Inden-2-one, octahydro-3a-methyl-, cis-

| Plant Species | Common Name | Plant Part Analyzed | Analytical Method |

| Trapa natans L. | Water Caltrop | Fruit/Seed | GC-MS |

| Cucurbita pepo L. | Pumpkin | Fruit/Seed | GC-MS |

Advanced Isolation and Purification Methodologies from Complex Natural Matrices

The isolation of 2H-Inden-2-one, octahydro-3a-methyl-, cis- from the intricate mixtures of compounds found in plant extracts necessitates a multi-step purification process. The initial step typically involves the extraction of the plant material with a suitable organic solvent to obtain a crude extract.

Following this, a series of chromatographic techniques are employed to separate the target compound from other structurally similar molecules. These methods may include:

Column Chromatography: This technique is often used for the initial fractionation of the crude extract. By using a stationary phase like silica (B1680970) gel and a carefully selected mobile phase, compounds are separated based on their polarity.

Preparative Thin-Layer Chromatography (TLC): For further purification of the fractions obtained from column chromatography, preparative TLC can be utilized to isolate the compound of interest in a purer form.

High-Performance Liquid Chromatography (HPLC): For final purification to a high degree of homogeneity, reversed-phase HPLC is a powerful tool. This method separates compounds based on their hydrophobicity.

The purity of the isolated 2H-Inden-2-one, octahydro-3a-methyl-, cis- is then confirmed using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Postulated Biosynthetic Pathways for its Natural Occurrence

The molecular structure of 2H-Inden-2-one, octahydro-3a-methyl-, cis-, suggests its origin from the terpenoid biosynthetic pathway, specifically as a sesquiterpenoid. Sesquiterpenoids are a class of C15 terpenes derived from the precursor farnesyl pyrophosphate (FPP).

The biosynthesis is thought to proceed through the following general steps:

Formation of Farnesyl Pyrophosphate (FPP): Three molecules of isopentenyl pyrophosphate (IPP) are condensed to form FPP, the universal precursor for all sesquiterpenoids.

Cyclization of FPP: The linear FPP molecule undergoes a complex series of cyclization reactions catalyzed by specific enzymes known as terpene synthases. This enzymatic cyclization leads to the formation of a diverse array of carbocation intermediates.

Rearrangements and Modifications: These carbocation intermediates can then undergo various rearrangements, hydride shifts, and ultimately quenching by water or other nucleophiles to form the basic sesquiterpene skeleton.

Oxidative Modifications: Subsequent enzymatic modifications, such as hydroxylation, oxidation, and acylation, would then lead to the final structure of 2H-Inden-2-one, octahydro-3a-methyl-, cis-.

The specific enzymes and gene clusters responsible for the biosynthesis of this particular indenone derivative in Trapa natans and Cucurbita pepo have yet to be fully elucidated and remain an active area of research.

Ecological and Chemo-taxonomic Significance within Natural Product Chemistry

The presence of specific secondary metabolites like 2H-Inden-2-one, octahydro-3a-methyl-, cis- in certain plant species can have important implications for both the plant's interaction with its environment and its classification.

Ecological Significance:

Plant secondary metabolites play a crucial role in mediating interactions with other organisms. While the specific ecological role of 2H-Inden-2-one, octahydro-3a-methyl-, cis- has not been extensively studied, it is plausible that it could function as:

A defense compound: Many terpenoids exhibit antimicrobial or insecticidal properties, protecting the plant from pathogens and herbivores.

An allelopathic agent: The compound could be released into the environment to inhibit the growth of competing plant species.

An attractant for pollinators or seed dispersers: Volatile terpenoids can act as signals to attract beneficial insects or animals.

Further research is needed to determine the precise ecological functions of this compound in the plants in which it is found.

Chemo-taxonomic Significance:

The distribution of secondary metabolites across different plant taxa can provide valuable information for plant classification. The presence or absence of a particular compound or a class of compounds can serve as a chemical marker to distinguish between different species, genera, or families.

If 2H-Inden-2-one, octahydro-3a-methyl-, cis- is found to be consistently present in a specific lineage of plants, it could be considered a chemotaxonomic marker for that group. This would aid in the systematic classification of plants and provide insights into their evolutionary relationships. For instance, its presence in both the Lythraceae family (Trapa) and the Cucurbitaceae family (Cucurbita) could suggest a convergent evolution of this biosynthetic pathway or a more distant ancestral origin.

Applications As a Synthetic Intermediate in the Construction of Complex Molecules

Strategic Integration into Medicinal Chemistry Syntheses

While specific, publicly available research on the direct integration of 2H-Inden-2-one, octahydro-3a-methyl-, cis- into medicinal chemistry syntheses is limited, the broader class of indenone compounds has shown potential in the development of new therapeutic agents. ontosight.ai Compounds within this class have been investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The rigid bicyclic core of 2H-Inden-2-one, octahydro-3a-methyl-, cis- can serve as a scaffold to orient pharmacophoric groups in a precise spatial arrangement, a key consideration in rational drug design. The development of novel derivatives from this starting material could lead to the discovery of new drug candidates with improved efficacy and selectivity.

Utility in Agrochemical and Pest Control Agent Development

The indenone structural motif is also present in some compounds developed for agricultural applications. The specific stereochemistry of 2H-Inden-2-one, octahydro-3a-methyl-, cis- can be exploited to create new pesticides and herbicides with potentially novel modes of action. By modifying the core structure, chemists can fine-tune the biological activity and environmental profile of the resulting agrochemicals. The development of synthetic routes starting from this compound could provide access to a new generation of crop protection agents.

Role in the Synthesis of Specialty Chemicals for Materials Science

The rigid and well-defined structure of 2H-Inden-2-one, octahydro-3a-methyl-, cis- also lends itself to applications in materials science. ontosight.ai Its incorporation into polymer backbones or as a precursor for liquid crystals could lead to materials with unique thermal, optical, or mechanical properties. The defined stereochemistry of the molecule can influence the packing and intermolecular interactions in the solid state, which are critical factors in determining the bulk properties of a material. Further research into the polymerization and derivatization of this compound could unlock its potential in the creation of advanced materials.

Future Research Directions and Interdisciplinary Investigations Involving 2h Inden 2 One, Octahydro 3a Methyl , Cis

Exploration of Unconventional Synthetic Methodologies

While classical approaches to the synthesis of cis-fused bicyclic ketones, such as hydrogenation of indenone precursors and intramolecular cyclizations, are established, future research could focus on more novel and efficient synthetic strategies. The exploration of unconventional methodologies could not only lead to more sustainable and atom-economical routes but also open avenues for the synthesis of novel derivatives.

Transition-metal-catalyzed reactions, for instance, offer a powerful toolkit for C-C bond formation and ring construction. acs.org Methodologies such as rhodium-catalyzed "[3+2] annulation" of ylides with diynes could be adapted to construct the indenone core with high stereocontrol. acs.org Furthermore, "cut-and-sew" reactions, which involve the strategic cleavage and reformation of C-C bonds, could provide a deconstructive-reconstructive approach to complex fused ring systems from simpler starting materials. acs.org Another promising avenue is the use of organocatalysis, which can facilitate asymmetric annulation reactions to afford enantiomerically enriched bicyclic ketones. mdpi.com

A comparative table of potential unconventional synthetic routes is presented below:

| Methodology | Potential Advantages | Key Considerations |

| Transition-Metal-Catalyzed Annulation | High efficiency, stereoselectivity, and functional group tolerance. | Catalyst cost and sensitivity, optimization of reaction conditions. |

| "Cut-and-Sew" Reactions | Access to complex scaffolds from simple precursors, novel bond disconnections. | Mechanistic complexity, potential for multiple reaction pathways. |

| Organocatalytic Asymmetric Annulation | Metal-free, environmentally benign, access to chiral products. | Catalyst loading, reaction times, and substrate scope. |

| Photoredox Catalysis | Mild reaction conditions, utilization of visible light as a renewable energy source. | Selection of appropriate photocatalyst and reaction partners. |

Advanced In Silico Screening for Novel Reactivity or Interactions

Computational chemistry provides a powerful lens through which to predict the reactivity and potential biological interactions of 2H-Inden-2-one, octahydro-3a-methyl-, cis-. Advanced in silico screening can guide synthetic efforts and prioritize experimental investigations.

Predicting Novel Reactivity:

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict sites of reactivity within the molecule. This can help in designing reactions that are currently unknown for this scaffold. Furthermore, in silico models can be developed to predict the outcomes of various chemical transformations, potentially identifying novel reaction pathways. mdpi.comnih.gov

Screening for Biological Interactions: